Glycyl-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Glycyl-L-tyrosine is used in peptide synthesis . It’s a dipeptide composed of glycine and tyrosine, two amino acids linked via a peptide bond .

- The methods of application involve standard peptide synthesis techniques. The specific procedures and parameters would depend on the context of the synthesis .

- The outcomes of this application are peptides that can be used in various biological and pharmacological applications .

- This application falls within the field of biochemistry .

- Glycyl-L-tyrosine has been studied for its interaction with Manganese-Carboxypeptidase A (MnCPA) in aqueous solution .

- The methods of application involve measuring the spin-lattice and spin-spin relaxation rates of the Gly C a and Tyr aryl protons of Glycyl-L-tyrosine bound to MnCPA .

- The outcomes of this study suggested different binding modes of MnCPA with Gly-Tyr in solution compared to that of ZnCPA in crystals .

- Glycyl-L-tyrosine dihydrate is used as a pharmaceutical secondary standard and certified reference material in pharma release testing .

- The methods of application involve standard pharmaceutical testing procedures .

- The outcomes of this application ensure the safety and efficacy of pharmaceutical products .

- Glycyl-L-tyrosine plays a significant role in the synthesis of new triorganotin (IV) derivatives of dipeptides with potential biomedical applications .

- The methods of application involve standard chemical synthesis techniques .

- These derivatives, such as R3Sn (HL), have been investigated for their anti-inflammatory, antimicrobial, and cardiovascular activities .

Peptide Synthesis

Interaction with Manganese-Carboxypeptidase A

Pharma Release Testing

Synthesis of Triorganotin Derivatives

- Glycyl-L-tyrosine is used in cell culture media . It’s a dipeptide that can replace L-Tyrosine, which is an important amino acid for protein synthesis and cellular metabolism .

- The methods of application involve standard cell culture techniques. The specific procedures and parameters would depend on the context of the cell culture .

- The outcomes of this application are improved cell culture performance and product quality .

- This application falls within the field of biopharmaceuticals .

- Glycyl-L-tyrosine is used to enhance the solubility of L-Tyrosine in cell culture media applications .

- The methods of application involve chemically coupling L-Tyrosine to glycine via a peptide bond to create the dipeptide known as cQrex® GY (Glycyl-L-tyrosine dihydrate) .

- The outcomes of this study suggested that the product can increase the solubility at neutral pH by up to 50 times compared to free L-Tyrosine .

Cell Culture Media

Biopharmaceutical Production

- Glycyl-L-tyrosine, known as cQrex® GY, is used to enhance the solubility of L-Tyrosine in cell culture media .

- The methods of application involve chemically coupling L-Tyrosine to glycine via a peptide bond to create the dipeptide .

- The outcomes of this application are that the product can increase the solubility at neutral pH by up to 50 times compared to free L-Tyrosine . Because it can be efficiently taken up and metabolized by the cell, full replacement of L-Tyrosine becomes possible .

- This application falls within the field of biopharmaceuticals .

- Glycyl-L-tyrosine is used to replace L-Tyrosine in cell culture media for biopharmaceutical production .

- The methods of application involve standard biopharmaceutical production techniques .

- The outcomes of this application are improved process performance and product quality .

Enhanced Solubility in Cell Culture Systems

Biopharmaceutical Production

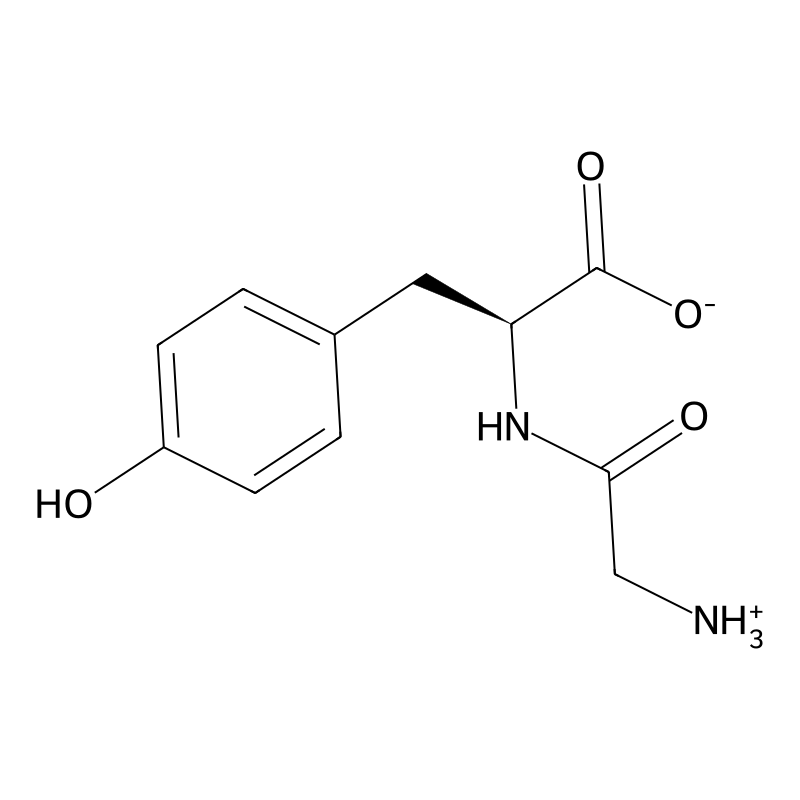

Glycyl-L-tyrosine is a dipeptide formed from the amino acids glycine and L-tyrosine. Its chemical formula is C₁₁H₁₄N₂O₄, and it is characterized by its unique structure that combines the properties of both constituent amino acids. Glycyl-L-tyrosine is notable for its increased solubility in water compared to L-tyrosine alone, which enhances its bioavailability and stability during storage and processing . This dipeptide plays a significant role in various biological functions and has garnered attention for its potential therapeutic applications.

The mechanism of action of Gly-Tyr depends on the specific context. As a model dipeptide, it helps researchers understand protein folding and peptide-protein interactions. The aromatic side chain of L-tyrosine might allow Gly-Tyr to interact with specific receptors in biological systems, but the details of this interaction require further investigation [, ].

Glycyl-L-tyrosine exhibits various biological activities. It is involved in the synthesis of neurotransmitters, particularly catecholamines, which include dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for proper functioning of the nervous system and play roles in mood regulation, stress response, and cognitive function . Furthermore, glycyl-L-tyrosine has been studied for its antioxidant properties and potential anti-inflammatory effects, suggesting its utility in therapeutic contexts .

Several methods have been reported for synthesizing glycyl-L-tyrosine:

- Acyl Chloride Method: This involves reacting chloroacetyl chloride with L-tyrosine under alkaline conditions to produce N-chloroacetyl-L-tyrosine, which is then treated with ammonia to yield glycyl-L-tyrosine. While this method can be efficient, it often requires complex purification steps .

- Carbodiimidazole Method: In this method, glycine is protected with benzyloxycarbonyl before reacting with ethyl L-tyrosine ethyl ester using N,N'-carbonyldiimidazole as a condensing agent. Subsequent hydrolysis removes protecting groups to yield glycyl-L-tyrosine .

- Enzymatic Synthesis: Recent studies have explored the use of enzymes such as proteases from Pseudomonas aeruginosa to synthesize glycyl-L-tyrosine derivatives under organic solvent conditions, highlighting a biotechnological approach to producing this dipeptide .

Glycyl-L-tyrosine has several applications across different fields:

- Nutritional Supplements: Due to its role in neurotransmitter synthesis, it is often included in dietary supplements aimed at enhancing cognitive function and mood.

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutic agents targeting various health conditions.

- Biotechnology: Glycyl-L-tyrosine derivatives are explored in drug synthesis and as signaling molecules in biochemical pathways .

Research indicates that glycyl-L-tyrosine interacts with various biological systems. For instance, it can modulate enzyme activities depending on pH levels, affecting its role as a substrate or inhibitor for carboxypeptidase A . Additionally, studies have highlighted its potential interactions with other peptides and proteins within metabolic pathways.

Glycyl-L-tyrosine shares similarities with several other dipeptides and amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycyl-L-alanine | C₇H₁₄N₂O₄ | Simpler structure; less hydrophilic than glycyl-L-tyrosine. |

| L-Tyrosine | C₉H₁₃N₁O₃ | Precursor to neurotransmitters; lower solubility than glycyl-L-tyrosine. |

| Glycyl-L-glutamine | C₉H₁₄N₂O₅ | Involved in nitrogen transport; different functional groups leading to varied biological roles. |

| Glycyl-L-proline | C₉H₁₅N₂O₄ | Unique cyclic structure; affects protein folding differently than glycyl-L-tyrosine. |

Glycyl-L-tyrosine's enhanced solubility and stability give it distinct advantages over these similar compounds, making it particularly suitable for therapeutic applications where bioavailability is crucial .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Other CAS

Dates

2: Lipscomb WN, Hartsuck JA, Reeke GN Jr, Quiocho FA, Bethge PH, Ludwig ML, Steitz TA, Muirhead H, Coppola JC. The structure of carboxypeptidase A. VII. The 2.0-angstrom resolution studies of the enzyme and of its complex with glycyltyrosine, and mechanistic deductions. Brookhaven Symp Biol. 1968 Jun;21(1):24-90. PubMed PMID: 5719196.

3: Uchiho Y, Goto Y, Kamahori M, Aota T, Morisaki A, Hosen Y, Koda K. Far-ultraviolet absorbance detection of sugars and peptides by high-performance liquid chromatography. J Chromatogr A. 2015 Dec 11;1424:86-91. doi: 10.1016/j.chroma.2015.11.006. Epub 2015 Nov 10. PubMed PMID: 26596871.

4: Zheng L, Zhao M, Xiao C, Zhao Q, Su G. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. Food Chem. 2016 Feb 1;192:288-94. doi: 10.1016/j.foodchem.2015.07.015. Epub 2015 Jul 6. PubMed PMID: 26304349.

5: Zheng L, Dong H, Su G, Zhao Q, Zhao M. Radical scavenging activities of Tyr-, Trp-, Cys- and Met-Gly and their protective effects against AAPH-induced oxidative damage in human erythrocytes. Food Chem. 2016 Apr 15;197(Pt A):807-13. doi: 10.1016/j.foodchem.2015.11.012. Epub 2015 Nov 9. PubMed PMID: 26617020.

6: Moriyama K, Naito S, Wakabayashi R, Goto M, Kamiya N. Enzymatically prepared redox-responsive hydrogels as potent matrices for hepatocellular carcinoma cell spheroid formation. Biotechnol J. 2016 Nov;11(11):1452-1460. doi: 10.1002/biot.201600087. Epub 2016 Sep 27. PubMed PMID: 27617786.

7: Himmelseher S, Pfenninger E, Herrmann P. Cerebrospinal and plasma amino acid concentrations after administration of i.v. glycyl-glutamine and glycyl-tyrosine containing amino acid solutions in humans. JPEN J Parenter Enteral Nutr. 1996 Jul-Aug;20(4):281-6. PubMed PMID: 8865110.

8: Akizawa H, Imajima M, Hanaoka H, Uehara T, Satake S, Arano Y. Renal brush border enzyme-cleavable linkages for low renal radioactivity levels of radiolabeled antibody fragments. Bioconjug Chem. 2013 Feb 20;24(2):291-9. doi: 10.1021/bc300428b. Epub 2013 Jan 31. PubMed PMID: 23330714.

9: Mills CO, Iqbal S, Elias E. Ileal absorption of tyrosine-conjugated bile acids in Wistar rats. Biochim Biophys Acta. 1987 Nov 6;926(2):154-9. PubMed PMID: 3663709.

10: Mills CO, Iqbal S, Elias E. Synthesis and biliary excretion of tyrosine-conjugated bile salts in Wistar rats. Biochim Biophys Acta. 1986 May 21;876(3):667-76. PubMed PMID: 3707990.

11: Miyashita M, Matsunaga R, Seyama Y, Yamashita S. [Studies on iodinated compounds. X. Isolation and purification of iodoglycyltyrosines]. Yakugaku Zasshi. 1999 Sep;119(9):681-7. Japanese. PubMed PMID: 10511819.

12: Wykes LJ, House JD, Ball RO, Pencharz PB. Aromatic amino acid metabolism of neonatal piglets receiving TPN: effect of tyrosine precursors. Am J Physiol. 1994 Nov;267(5 Pt 1):E672-9. PubMed PMID: 7977717.

13: Wu S, Zhang C, Cao R, Xu D, Guo H. pH-Dependent reactivity for glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis. J Phys Chem B. 2011 Sep 1;115(34):10360-7. doi: 10.1021/jp2046504. Epub 2011 Aug 5. PubMed PMID: 21732684; PubMed Central PMCID: PMC3162075.

14: Frølund S, Langthaler L, Kall MA, Holm R, Nielsen CU. Intestinal drug transport via the proton-coupled amino acid transporter PAT1 (SLC36A1) is inhibited by Gly-X(aa) dipeptides. Mol Pharm. 2012 Sep 4;9(9):2761-9. doi: 10.1021/mp300345e. Epub 2012 Aug 13. PubMed PMID: 22853447.

15: Lameiras P, Boudesocque L, Mouloungui Z, Renault JH, Wieruszeski JM, Lippens G, Nuzillard JM. Glycerol and glycerol carbonate as ultraviscous solvents for mixture analysis by NMR. J Magn Reson. 2011 Sep;212(1):161-8. doi: 10.1016/j.jmr.2011.06.021. Epub 2011 Jul 1. PubMed PMID: 21802324.

16: Calkin PA, Barnes EM Jr. gamma-Aminobutyric acid-A (GABAA) agonists down-regulate GABAA/benzodiazepine receptor polypeptides from the surface of chick cortical neurons. J Biol Chem. 1994 Jan 14;269(2):1548-53. PubMed PMID: 8288621.

17: Nakahara T, Sugimoto K, Sano A, Yamaguchi H, Katayama H, Uchida R. Antihypertensive mechanism of a peptide-enriched soy sauce-like seasoning: the active constituents and its suppressive effect on renin-angiotensin-aldosterone system. J Food Sci. 2011 Oct;76(8):H201-6. doi: 10.1111/j.1750-3841.2011.02362.x. PubMed PMID: 22417592.

18: Nath M, Pokharia S, Eng G, Song X, Kumar A. New triorganotin(IV) derivatives of dipeptides as anti-inflammatory-antimicrobial agents. Eur J Med Chem. 2005 Mar;40(3):289-98. Epub 2005 Jan 4. PubMed PMID: 15725498.

19: Druml W, Lochs H, Roth E, Hübl W, Balcke P, Lenz K. Utilization of tyrosine dipeptides and acetyltyrosine in normal and uremic humans. Am J Physiol. 1991 Feb;260(2 Pt 1):E280-5. PubMed PMID: 1996632.

20: Schiesel S, Lämmerhofer M, Leitner A, Lindner W. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine. J Chromatogr A. 2012 Oct 12;1259:111-20. doi: 10.1016/j.chroma.2012.01.020. Epub 2012 Jan 18. PubMed PMID: 22305362.